molecular formula C9H9NO2 B3040865 CHROMAN-4-ONE OXIME CAS No. 24541-01-3

CHROMAN-4-ONE OXIME

Cat. No. B3040865
Key on ui cas rn: 24541-01-3
M. Wt: 163.17 g/mol
InChI Key: LOWLISSVPQGXNV-UHFFFAOYSA-N
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Patent
US04065574

Procedure details

A quantity (18.4 g.) of 4-chromanone was dissolved in 100 ml. ethanol with heating to the boiling temperature. To this hot solution was added 18.4 g. hydroxylamine hydrochloride and a hot aqueous solution of sodium acetate (36.8 g.) that had been dissolved in 50 ml. water heated on a steam bath. The reaction mixture was heated at the reflux temperature for 1.5 hrs. when a thin layer chromatogram indicated that the reaction was completed. After cooling the mixture to about 10° C., crystals formed. The crystals were collected on a filter, washed with water, and dried in air. There was thus obtained 18.63 g. of 4-chromanone oxime that had a melting point at 139° to 142° C. Recrystallization from methanol gave 16.5 g. of the compound having the same melting point (139° to 142° C.).
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
36.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=O)[CH2:3][CH2:2]1.C(O)C.Cl.[NH2:16][OH:17].C([O-])(=O)C.[Na+]>O>[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[N:16][OH:17])[CH2:3][CH2:2]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
18.4 g
Type
reactant
Smiles
O1CCC(C2=CC=CC=C12)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NO
Name
Quantity
36.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this hot solution was added 18.4 g
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at the reflux temperature for 1.5 hrs
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
crystals formed
CUSTOM
Type
CUSTOM
Details
The crystals were collected on a filter
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in air
CUSTOM
Type
CUSTOM
Details
at 139° to 142° C
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol
CUSTOM
Type
CUSTOM
Details
gave 16.5 g
CUSTOM
Type
CUSTOM
Details
the same melting point (139° to 142° C.)

Outcomes

Product
Name
Type
Smiles
O1CCC(C2=CC=CC=C12)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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